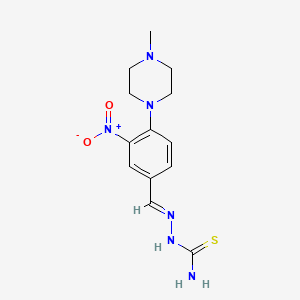![molecular formula C18H21N3O2S B5754021 3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)
3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' and is known for its ability to target specific biological pathways, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is its ability to inhibit the activity of specific enzymes that are involved in the development of certain diseases. For example, studies have shown that compound X can inhibit the activity of the enzyme PARP-1, which is involved in the development of cancer. This makes compound X a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of compound X involves its ability to target specific biological pathways. Specifically, compound X is able to inhibit the activity of enzymes that are involved in the development of certain diseases. This inhibition leads to a reduction in the production of certain proteins that are necessary for the development of the disease.
Biochemical and Physiological Effects:
Studies have shown that compound X has several biochemical and physiological effects. For example, it has been shown to inhibit the activity of PARP-1, which is involved in the development of cancer. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in lab experiments is its specificity. Compound X is able to target specific biological pathways, making it a useful tool for studying the role of these pathways in disease development. However, one limitation of using compound X in lab experiments is its cost. The synthesis of this compound is complex and expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the research on compound X. One area of research could focus on the development of new cancer therapies based on the inhibition of PARP-1. Additionally, research could focus on the development of new anti-inflammatory drugs based on the anti-inflammatory effects of compound X. Finally, research could focus on the development of new methods for synthesizing compound X, which could make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of 3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves several steps. The first step involves the reaction of 3-aminopyridine with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-bromo-N-isobutoxybenzamide to form the final product.
Eigenschaften
IUPAC Name |
3-(2-methylpropoxy)-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)12-23-16-7-3-6-15(9-16)17(22)21-18(24)20-11-14-5-4-8-19-10-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLJWGBGLRVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)



![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)

![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)



